molecular formula C16H26Cl2N2 B1392386 1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1219980-81-0

1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No.: B1392386
CAS No.: 1219980-81-0
M. Wt: 317.3 g/mol
InChI Key: DENHZIFSICVATA-UHFFFAOYSA-N
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Description

1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The compound is characterized by its unique structure, which includes a piperidine ring and a tetrahydroquinoline moiety, making it a valuable subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-(2-piperidinyl)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can have enhanced biological activities and different pharmacological properties .

Scientific Research Applications

1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Piperidinyl)ethyl]quinoline
  • 1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline
  • 2-(2-Piperidinyl)ethylamine

Uniqueness

1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride is unique due to its specific combination of a piperidine ring and a tetrahydroquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-piperidin-2-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-2-9-16-14(6-1)7-5-12-18(16)13-10-15-8-3-4-11-17-15;;/h1-2,6,9,15,17H,3-5,7-8,10-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENHZIFSICVATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 5
1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 6
1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride

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